5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl3O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 5-chloro-2-[(4-chlorobenzyl)oxy] group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate, 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid, is then converted to the corresponding benzoyl chloride derivative using thionyl chloride or oxalyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid and hydrochloric acid.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid: From hydrolysis.
Alcohol: From reduction reactions.
Scientific Research Applications
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and modification reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride
- 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride
- 5-Chloro-2-[(4-bromobenzyl)oxy]benzoyl chloride
Uniqueness
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of two chlorine atoms in its structure, which can influence its reactivity and the types of reactions it undergoes. The specific positioning of the chlorine atoms can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXQGGGALMJOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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